molecular formula C20H26ClNSi B12948878 2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine

2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine

Cat. No.: B12948878
M. Wt: 344.0 g/mol
InChI Key: QNWSCYHBWPALTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine is a complex organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a trimethylsilyl-substituted phenyl group attached to the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The trimethylsilyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine involves its interaction with specific molecular targets. The chloro group and the trimethylsilyl-substituted phenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-cyclohexyl-4-phenylpyridine: Lacks the trimethylsilyl group.

    2-Chloro-4-(4-(trimethylsilyl)phenyl)pyridine: Lacks the cyclohexyl group.

    5-Cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine: Lacks the chloro group.

Uniqueness

The presence of the chloro group, cyclohexyl group, and trimethylsilyl-substituted phenyl group in 2-Chloro-5-cyclohexyl-4-(4-(trimethylsilyl)phenyl)pyridine makes it unique compared to similar compounds. These functional groups impart distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H26ClNSi

Molecular Weight

344.0 g/mol

IUPAC Name

[4-(2-chloro-5-cyclohexylpyridin-4-yl)phenyl]-trimethylsilane

InChI

InChI=1S/C20H26ClNSi/c1-23(2,3)17-11-9-16(10-12-17)18-13-20(21)22-14-19(18)15-7-5-4-6-8-15/h9-15H,4-8H2,1-3H3

InChI Key

QNWSCYHBWPALTR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=CC(=NC=C2C3CCCCC3)Cl

Origin of Product

United States

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